molecular formula C25H23NO4 B557516 Fmoc-L-beta-homophenylalanine CAS No. 193954-28-8

Fmoc-L-beta-homophenylalanine

Cat. No.: B557516
CAS No.: 193954-28-8
M. Wt: 401,45 g/mole
InChI Key: DQNUGHJJKNFCND-SFHVURJKSA-N
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Description

Mechanism of Action

Target of Action

Fmoc-L-beta-homophenylalanine is primarily used in the synthesis of high-quality peptides . It does not have a specific biological target, but rather serves as a building block in the creation of complex peptide structures. These peptides can then interact with various biological targets depending on their specific sequence and structure.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group is stable under certain conditions and can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

It is slightly soluble in water , and more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its storage temperature is recommended to be between 2-8°C .

Action Environment

The efficacy and stability of this compound, like other compounds used in peptide synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial in peptide synthesis.

Scientific Research Applications

Fmoc-L-beta-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUGHJJKNFCND-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375821
Record name Fmoc-L-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193954-28-8
Record name Fmoc-L-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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